(S)-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-4-cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h4-5,8-9,12,14H,1-3,6-7,10-11H2/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVUVWCNBXGKDF-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclocondensation of Amino Alcohols and Nitriles
A widely adopted strategy involves the reaction of chiral β-amino alcohols with pyridine-containing nitriles in the presence of Lewis acid catalysts. For example, D-valinol (a chiral amino alcohol) reacts with 3-methylpicolinonitrile under reflux conditions in toluene, using Zn(OTf)₂ as a catalyst. This method achieves cyclization via nucleophilic attack of the amino alcohol’s hydroxyl group on the nitrile, followed by intramolecular ring closure . Key parameters include:
-
Reaction Conditions : Reflux in toluene (110°C, 5 hours).
-
Catalyst Loading : 5 mol% Zn(OTf)₂.
This approach is notable for its scalability and compatibility with air-sensitive reagents.
Microwave-Assisted Synthesis Using Green Solvents
Microwave irradiation significantly accelerates oxazoline formation. A glycerol-zinc acetate system enables efficient cyclocondensation of 2-cyanopyridine derivatives and 2-amino-2-methylpropanol under microwave conditions :
-
Reaction Time : 17 minutes (vs. 2 hours under conventional heating).
-
Solvent : Glycerol, enabling easy product extraction with ethyl acetate.
-
Catalyst : 2 mol% Zn(OAc)₂.
This method reduces energy consumption and avoids hazardous solvents, aligning with green chemistry principles.
Asymmetric Synthesis via Chiral Ligand-Mediated Cyclization
Chiral oxazolines are often synthesized using enantiopure amino alcohols. For instance, (S)-tert-leucinol reacts with picolinic acid derivatives in a multi-step sequence:
-
Amidation : Picolinic acid is activated using N-methylmorpholine and isobutyl chloroformate, followed by coupling with (S)-tert-leucinol to form an intermediate amide .
-
Cyclization : The amide is treated with thionyl chloride (SOCl₂) to generate a chloroimidate intermediate, which undergoes base-mediated cyclization (e.g., NaOMe/MeOH) .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | Isobutyl chloroformate, 0°C | 92% |
| Cyclization | SOCl₂, NaOMe/MeOH, 55°C | 71% |
This route achieves high enantiomeric excess (ee >99%) and is scalable to multi-gram quantities .
Ultrasound-Accelerated Synthesis with Heterogeneous Catalysts
Ultrasound irradiation enhances reaction rates by promoting cavitation. A recent protocol employs calcium ferrite nanoparticles (CaFe₂O₄) to catalyze the reaction between 2-cyanopyridines and chiral amino alcohols :
-
Frequency : 40 kHz.
-
Time : 30 minutes (vs. 12 hours conventionally).
-
Yield : 89–94%.
This method avoids column chromatography, as products precipitate directly from the reaction mixture .
Purification and Chiral Resolution
Purification challenges arise due to the compound’s sensitivity to silica gel acidity. Neutral silica gel (e.g., ZEOprep ECO) is recommended to prevent decomposition during chromatography . For enantiomeric purity, recrystallization from hexane/ethyl acetate mixtures achieves >98% ee .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to a fully saturated oxazole.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(S)-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and catalysts for chemical processes
Mechanism of Action
The mechanism of action of (S)-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent on the oxazoline ring influences steric bulk and conformational flexibility. Key analogs include:
Key Findings :
- Steric Effects : The tert-butyl group in (S)-t-BuPyOx provides greater steric hindrance than cyclohexyl, enhancing enantioselectivity in palladium-catalyzed conjugate additions (up to 95% ee reported) .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in (S)-4-isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole) increase ligand electrophilicity, altering metal coordination behavior .
Substituent Variations at the 2-Position
The 2-position substituent modulates electronic properties and metal-binding affinity:
Key Findings :
- Pyridine vs. Pyrimidine: Pyridin-2-yl groups exhibit stronger σ-donor properties than pyrimidin-2-yl, favoring stronger metal-ligand bonds .
- Extended Aromatic Systems: Quinolin-8-yl or phenanthrolinyl substituents (e.g., in (3aR,8aS)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole) enhance π-backbonding, useful in stabilizing low-valent metal centers .
Biological Activity
(S)-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₂O
- Molar Mass : 230.31 g/mol
- Structure : The compound features a cyclohexyl group, a pyridin-2-ylmethyl moiety, and an oxazole ring, contributing to its unique pharmacological profile.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Involves the reaction of cyclohexyl-substituted amines with pyridin-2-ylmethyl ketones.
- Solvents Used : Toluene or ethyl acetate are commonly employed, often requiring heating to facilitate cyclization.
- Purification Techniques : Recrystallization or chromatography is used to achieve high purity levels.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme or receptor activity, leading to various pharmacological effects. However, the exact pathways remain to be fully elucidated.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Case Study : A series of pyridine derivatives were evaluated against human cancer cell lines such as HCT116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The compounds demonstrated significant cytotoxicity with IC50 values comparable to established anticancer drugs like Harmine .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Harmine | HCT116 | 2.40 ± 0.12 | |
| (S)-Compound | HCT116 | 2.17 ± 0.83 | |
| Harmine | HepG2 | 2.54 ± 0.82 | |
| (S)-Compound | HepG2 | Comparable |
Antimicrobial Activity
The compound is also being investigated for potential antimicrobial properties. Similar oxazole derivatives have shown effectiveness against various bacterial strains in preliminary studies, indicating that this compound may possess similar activities .
Research Applications
This compound has several promising applications:
- Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds.
- Drug Development : Potential therapeutic agent for various diseases due to its interaction with biological targets.
- Material Science : Used in developing new materials with unique properties.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
